molecular formula C18H22F3N3O4S B605940 3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione CAS No. 1699717-32-2

3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B605940
M. Wt: 433.4462
InChI Key: NTYVAKNEYLJAPT-UHFFFAOYSA-N
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Description

The compound “3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their various chemical and biological applications . They are often used in the design of drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, including the compound , involves maintaining the common pharmacophoric features of several potent PI3K inhibitors . The compound was purified using flash column chromatography and separated as a dark yellow powder .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum reveals the presence of aromatic protons and the protons of the ethyl group .


Physical And Chemical Properties Analysis

The compound is a dark yellow powder . Its melting point is between 118–120 °C . The IR spectrum reveals the presence of NH, C≡N, and C=O groups .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Synthesis of Derivatives : The synthesis of various 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives has been achieved. Electrophilic substitution reactions like Vilsmeier-Haack reaction, bromination, and nitration have been employed on thieno[2,3-d]pyrimidines to obtain corresponding derivatives with different substituents (Hirota, Shirahashi, Senda, & Yogo, 1990).
  • Structure-Activity Relationships : Studies have focused on the structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-diones, especially as human GnRH receptor antagonists. This research is crucial in developing treatments for reproductive diseases (Guo et al., 2003).

Applications in Biological Studies

  • Biological Activities : Thieno[2,3-d]pyrimidines have been synthesized with various biological activities in focus, such as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Advanced Chemical Synthesis Methods

  • One-Pot Synthesis : Innovative one-pot synthesis methods have been developed for creating derivatives of thieno[2,3-d]pyrimidines, highlighting the chemical versatility of these compounds (Dyachenko et al., 2020).

Novel Compound Synthesis

  • Creation of New Molecules : Research has led to the formation of new molecules, like thieno[2,3-b]pyridine derivatives, by various chemical reactions. These compounds have potential applications in different fields, including medicinal chemistry (Ahmed, 2003).

Future Directions

The compound could be optimized to serve as a new chemical entity for discovering new anticancer agents . It exhibits good activity on most NCI cell lines, especially those with overexpressed PI3K , indicating its potential in cancer therapy.

properties

IUPAC Name

3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O4S/c1-3-23-14(26)12-10(2)13(15(27)22-7-4-11(25)5-8-22)29-16(12)24(17(23)28)9-6-18(19,20)21/h11,25H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYVAKNEYLJAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N(C1=O)CCC(F)(F)F)SC(=C2C)C(=O)N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione
Reactant of Route 4
3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione
Reactant of Route 6
3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione

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